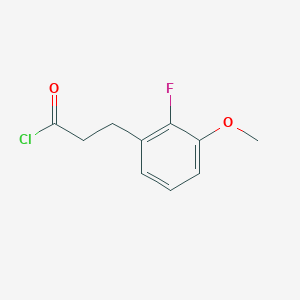

![molecular formula C12H14O B1447932 Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] CAS No. 1423031-01-9](/img/structure/B1447932.png)

Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]

Übersicht

Beschreibung

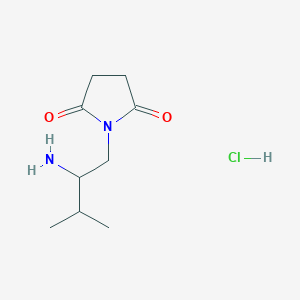

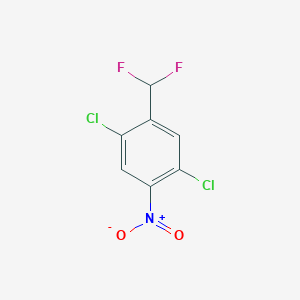

- Spiro[oxirane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is a bicyclic compound with a unique structure.

- It consists of an oxirane (epoxide) ring and a spirocyclic octane unit.

- The compound’s structure is relatively stable and resistant to ring-opening reactions.

Synthesis Analysis

- Unfortunately, I couldn’t find specific synthesis details for this compound in the available sources.

Molecular Structure Analysis

- The IUPAC name for this compound is (1’R,1a’R,1a1’R)-octahydrospirooxirane-2,5’-[2,4,1cyclobuta[cd]pentalene] .

- The molecular formula is C₁₂H₁₄O .

- The molecular weight is approximately 174.24 g/mol .

- The InChI code is 1S/C12H14O/c1-4-5-2-6-8(4)9-7(1)10(5)12(3-13-12)11(6)9/h4-11H,1-3H2 .

- The compound exists as an oil at room temperature.

Chemical Reactions Analysis

- Unfortunately, specific chemical reactions involving this compound are not readily available in the literature.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 293.6°C (predicted).

- Density : Approximately 1.38 g/cm³ (predicted).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties : Shi et al. (2015) successfully synthesized 4,4′-Spirobi[pentacyclo[5.4.0.0 2,6 .0 3,10 .0 5,9]undecane] with a high density and volumetric heat of combustion, indicating potential applications in materials science (Shi et al., 2015).

Photochemical Properties : Mlinarić-Majerski et al. (2000) explored the photochemical decomposition of a similar compound in various media, revealing insights into its stability and reactivity under different conditions (Mlinarić-Majerski, Veljković, & Kaselj, 2000).

Potential in Liquid Crystal Synthesis : Schmidt, Vögtle, and Poetsch (1995) prepared terminally substituted spiranes starting from 9-pentyl-3-spiro[5.5]undecanone, indicating potential applications in the synthesis of liquid crystals (Schmidt, Vögtle, & Poetsch, 1995).

Chiral Separation and Pharmaceutical Applications : Liang et al. (2008) discussed the synthesis and chiral separation of spiro compounds, highlighting their relevance in the pharmaceutical industry, particularly in synthesizing active enantiomers or as surface modifiers (Liang, Guo, Liu, & Wei, 2008).

Formation and Rearrangement Studies : Nojima and Tokura (1969) examined the isomerizations and rearrangements of certain spiro compounds, providing valuable information on their chemical behavior and potential for synthetic applications (Nojima & Tokura, 1969).

Synthetic Methodologies and Chemical Transformations : Singh and Sharma (1998) described novel approaches for the synthesis of functionalized protoilludane skeletons, showcasing the versatility of spiro compounds in organic synthesis (Singh & Sharma, 1998).

Safety And Hazards

- Hazard Statements : May cause skin irritation, eye irritation, and respiratory irritation.

- Precautionary Statements : Handle with care and avoid inhalation or contact with skin and eyes.

Zukünftige Richtungen

- Further research is needed to explore its potential applications and reactivity.

Remember that this analysis is based on available information, and additional research may yield more insights. If you have any specific questions or need further details, feel free to ask! 🌟

Eigenschaften

IUPAC Name |

spiro[oxirane-2,8'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-4-5-2-6-8(4)9-7(1)10(5)12(3-13-12)11(6)9/h4-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGOBDOCEWVODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C2C5C1C3C6(C45)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

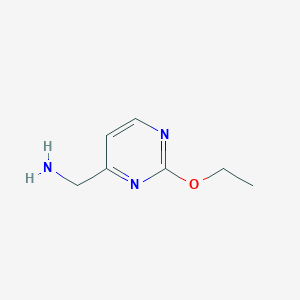

![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)